2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a synthetic derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, characterized by a sulfamoyl-substituted benzamido group at position 2 and a carboxamide group at position 2. The tetramethyl substituents on the tetrahydrothieno ring system contribute to conformational rigidity, which may influence binding affinity to biological targets .
Properties
IUPAC Name |
2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O4S2.ClH/c1-25(2)15-19-20(22(27)31)24(35-21(19)26(3,4)29-25)28-23(32)16-11-13-18(14-12-16)36(33,34)30(5)17-9-7-6-8-10-17;/h11-14,17,29H,6-10,15H2,1-5H3,(H2,27,31)(H,28,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEWELDXQBTXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- A thieno[2,3-c]pyridine core.
- A sulfamoyl group which may enhance its solubility and reactivity.
- Multiple methyl groups that could influence its biological interactions.
The molecular formula is with a molecular weight of approximately 463.6 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities. The following sections detail specific activities and findings related to this compound.
Antitumor Activity
Several studies have explored the antitumor potential of compounds structurally related to our target molecule. For instance, derivatives of thieno[2,3-c]pyridine have shown promising results in inhibiting cancer cell proliferation.
- Case Study : A related compound demonstrated an IC50 value of 2.63 ± 0.17 µM against AGS gastric cancer cells. This was attributed to cell cycle arrest and apoptosis induction .
Enzyme Inhibition
The compound is hypothesized to interact with enzymes involved in phosphate metabolism. Such interactions are critical for understanding its mechanism of action and therapeutic potential.
- Binding Studies : Preliminary studies suggest that the compound binds effectively to certain biological targets, which may lead to the development of inhibitors for specific metabolic pathways .
Comparative Analysis of Related Compounds
A comparison of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Benzyl group instead of cyclohexyl | Antimicrobial |
| N-(4-(benzyloxy)-phenyl)-N-methylsulfamoyl derivatives | Varying aromatic substitutions | Anticancer |
| Thienopyrimidine derivatives | Similar core structure | Inhibition of phosphate transport |
This table highlights the diversity within this chemical class while emphasizing the unique cyclohexylmethylsulfamoyl substitution in the target compound that may influence its pharmacological profile .
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various functional groups. Modifications can enhance biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound shares structural homology with other tetrahydrothieno[2,3-c]pyridine derivatives (Table 1). Key differences lie in the sulfamoyl substituents and peripheral functional groups:
Key Observations :
- Sulfamoyl Group Impact : The cyclohexyl-methyl group in the target compound may confer greater metabolic stability compared to the butyl-methyl variant in , as bulkier substituents often resist enzymatic degradation.
- Bioactivity : While the target compound demonstrates potent TNF-α inhibition in rat whole blood assays , bicyclic thiophene derivatives exhibit superior in vivo efficacy in adjuvant-induced arthritis (AIA) models, suggesting that fused ring systems may improve tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
